molecular formula C15H14N4O3S2 B15105926 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B15105926
M. Wt: 362.4 g/mol
InChI Key: KTWACQOUTZZPLJ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of methoxy groups on the phenyl ring further enhances its chemical reactivity and potential biological applications.

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates . Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Major products formed from these reactions include nitro, sulfonyl, and halogenated derivatives, respectively.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation . The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar compounds include other thiazole and thiadiazole derivatives, such as:

The uniqueness of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O3S2/c1-21-11-4-3-9(5-12(11)22-2)14-17-10(7-23-14)6-13(20)18-15-19-16-8-24-15/h3-5,7-8H,6H2,1-2H3,(H,18,19,20)

InChI Key

KTWACQOUTZZPLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=CS3)OC

Origin of Product

United States

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